N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide is a synthetic organic compound belonging to the class of triazolo-pyridazine derivatives. These compounds have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic applications, particularly as inhibitors of specific enzymes involved in cancer progression .
Wirkmechanismus
Target of Action
The primary target of the compound N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide is the cell division protein ZipA . This protein plays a crucial role in bacterial cell division, particularly in Escherichia coli (strain K12) and Shigella flexneri .
Biochemical Pathways
Given its target, it is likely to impact the pathways related to bacterial cell division . The downstream effects of this interaction could potentially disrupt the normal functioning of the bacteria, leading to its death or inhibition of growth.
Result of Action
Given its target, it is likely to interfere with bacterial cell division, potentially leading to the death of the bacteria or inhibition of its growth .
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with cell division proteins such as ZipA in organisms like Escherichia coli and Shigella flexneri .
Molecular Mechanism
The molecular mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide is not well defined. It is suggested that it may interact with cell division proteins such as ZipA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide typically involves the following steps :
Formation of the Triazolo-Pyridazine Core: The triazolo-pyridazine core is synthesized by reacting hydrazine derivatives with appropriate diketones under reflux conditions in ethanol.
Substitution Reaction: The synthesized triazolo-pyridazine core is then subjected to a substitution reaction with 3-bromophenyl derivatives to introduce the phenyl group.
Coupling with Nicotinic Acid Derivative: The final step involves coupling the substituted triazolo-pyridazine with 2-ethoxynicotinic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and nicotinamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit specific enzymes like c-Met and Pim-1 kinases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-substituted-N-(3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl)alkanamides
- N-methyl-N-(3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)acetamide
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-b]pyridazine derivatives
Uniqueness
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide stands out due to its dual inhibitory activity against both c-Met and Pim-1 kinases, making it a potent candidate for cancer therapy. Its unique structure allows for specific interactions with the ATP-binding sites of these kinases, resulting in higher efficacy compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-2-27-19-15(7-4-10-20-19)18(26)22-14-6-3-5-13(11-14)16-8-9-17-23-21-12-25(17)24-16/h3-12H,2H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDZPECEHRJSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.